Imidazo[1,2-a]pyrimidine-3-carboxamide, 2-methyl-N-phenyl-
Description
Imidazo[1,2-a]pyrimidine-3-carboxamide derivatives are heterocyclic compounds characterized by fused imidazole and pyrimidine rings, often modified with substituents to enhance bioactivity. The compound 2-methyl-N-phenyl-imidazo[1,2-a]pyrimidine-3-carboxamide features a methyl group at position 2 and a phenyl carboxamide at position 3. Its molecular formula is C₁₆H₁₆N₆O₄S₂ (as derived from a structurally related analog in ), with a molecular weight of 420.47 g/mol .
Properties
CAS No. |
62772-76-3 |
|---|---|
Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-methyl-N-phenylimidazo[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C14H12N4O/c1-10-12(18-9-5-8-15-14(18)16-10)13(19)17-11-6-3-2-4-7-11/h2-9H,1H3,(H,17,19) |
InChI Key |
VXUULSGWFXJARS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=NC2=N1)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Condensation Reactions
The foundational step in preparing imidazo[1,2-a]pyrimidine derivatives involves the condensation of 2-aminopyrimidine with α-haloketones. This method, adapted from analogous imidazo[1,2-a]pyridine syntheses, relies on nucleophilic substitution and cyclization. For 2-methyl-N-phenyl-imidazo[1,2-a]pyrimidine-3-carboxamide, the reaction typically proceeds as follows:
Reaction Scheme:
$$
\text{2-Aminopyrimidine} + \text{2-Bromo-1-phenylpropan-1-one} \xrightarrow{\text{Al}2\text{O}3, \Delta} \text{Imidazo[1,2-a]pyrimidine intermediate} \rightarrow \text{3-Carboxamide derivative}
$$
Key modifications include the use of 2-bromo-1-(4-methylphenyl)propan-1-one to introduce the methyl group at position 2. A solvent-free, microwave-assisted protocol using basic alumina (Al$$2$$O$$3$$) as a catalyst achieves cyclization in 15–30 minutes with yields exceeding 80%. This method circumvents traditional reflux conditions, reducing side reactions and enhancing regioselectivity.
Optimization Data:
| Al$$2$$O$$3$$ (mol%) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 10 | 80 | 30 | 68 |
| 15 | 80 | 20 | 75 |
| 20 | 80 | 15 | 82 |
Source: Adapted from, Table 1.
Microwave irradiation significantly accelerates the introduction of the carboxamide group at position 3. After forming the imidazo[1,2-a]pyrimidine core, the nitrile intermediate undergoes hydrolysis to the carboxylic acid, followed by coupling with aniline.
Stepwise Protocol:
- Nitrile Formation: Treatment of the core with sodium cyanide (NaCN) in dimethylformamide (DMF) yields the 3-cyano derivative.
- Acid Hydrolysis: refluxing with hydrochloric acid (HCl) converts the nitrile to the carboxylic acid.
- Amidation: Activation with carbonyldiimidazole (CDI) and subsequent reaction with aniline produces the N-phenyl carboxamide.
Microwave-assisted hydrolysis (100 W, 120°C, 10 min) reduces reaction times from hours to minutes while maintaining yields above 75%. This approach minimizes decomposition pathways associated with prolonged heating.
Catalytic and Solvent-Free Approaches
Recent advancements prioritize eco-friendly methodologies. A solvent-free synthesis using Al$$2$$O$$3$$ under microwave irradiation exemplifies this trend. The absence of organic solvents reduces waste, and the catalyst’s basicity promotes efficient cyclization without byproducts.
Comparative Analysis:
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Traditional Reflux | Toluene, 8 h | 51 | 88 |
| Microwave (Solvent-Free) | Al$$2$$O$$3$$, 15 min | 90 | 95 |
Post-Functionalization Strategies
For derivatives requiring late-stage modifications, Vilsmeier-Haack formylation introduces aldehyde groups at position 3, which are subsequently oxidized to carboxylic acids. This method, though less common for carboxamides, offers flexibility for structural diversification:
$$
\text{Imidazo[1,2-a]pyrimidine} \xrightarrow{\text{POCl}3, \text{DMF}} \text{3-Formyl derivative} \xrightarrow{\text{KMnO}4} \text{3-Carboxylic acid}
$$
Coupling the acid with aniline via mixed carbonic anhydride intermediates achieves the target carboxamide. While effective, this route involves multiple steps and lower overall yields (∼60%) compared to one-pot methods.
Mechanistic Insights and Regiochemical Control
The regioselectivity of the initial condensation reaction critically depends on the electronic and steric properties of the α-haloketone. Electron-withdrawing groups on the ketone enhance electrophilicity at the α-carbon, favoring nucleophilic attack by 2-aminopyrimidine. Computational studies suggest that Al$$2$$O$$3$$ stabilizes the transition state through Lewis acid-base interactions, lowering the activation energy by ∼15 kcal/mol.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-phenylimidazo[1,2-a]pyrimidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and carbon atoms of the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Imidazo[1,2-a]pyrimidine-3-carboxamide, 2-methyl-N-phenyl- is a heterocyclic compound with a fused ring structure of imidazole and pyrimidine components, which are known for their diverse biological activities and applications in medicinal chemistry. It features a carboxamide functional group at the 3-position of the imidazo ring and a methyl group along with a phenyl group at the 2-position. This compound's structure allows for the synthesis of derivatives tailored for specific biological activities or physicochemical properties and makes it valuable in research and industrial applications.
Biological Activities
Imidazo[1,2-a]pyrimidine derivatives exhibit a variety of biological activities:
- Antimicrobial
- Antifungal
- Antiviral
- Anticancer activities
- Anti-inflammatory effects
- Antitubercular agents
Applications
Imidazo[1,2-a]pyrimidine derivatives are utilized in various fields:
- Drug Discovery Imidazo[1,2-a]pyrimidine derivatives have gained attention in drug discovery and medicinal chemistry due to their potential therapeutic applications . They serve as structural scaffolds for developing novel drugs targeting various diseases, and structural modifications can optimize drug-like properties and enhance potency and selectivity toward specific biological targets .
- Pharmaceutical Research Imidazo[1,2-a]pyrimidine derivatives exhibit diverse biological activities, making them interesting and valuable for pharmaceutical research .
- Anti-TB Drug Development A series of imidazo[1,2-a]pyridine carboxamides (IPAs) bearing an N-(2-phenoxyethyl) moiety was designed and synthesized as new antitubercular agents . A set of 14 imidazo[1,2-a]pyridine-3-carboxamides was synthesized and screened against Mycobacterium tuberculosis H37Rv .
Studies of Interactions with Biological Macromolecules
Studies investigating the interactions of Imidazo[1,2-a]pyrimidine derivatives with biological macromolecules (such as proteins and nucleic acids) are critical for understanding their mechanisms of action. These interactions can be explored using techniques such as:
- X-ray crystallography
- NMR spectroscopy
- Molecular modeling
Such studies help elucidate the pharmacodynamics and pharmacokinetics of these compounds.
Comparative Analysis with Other Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Imidazo[1,2-a]pyrimidine | Basic imidazo-pyrimidine core | Foundational structure for various derivatives |
| Benzimidazole derivatives | Benzene fused to imidazole | Known for strong anticancer properties |
| Pyrido[3,4-b]quinoline | Fused pyridine and quinoline | Exhibits potent antimalarial activity |
| Thieno[3,4-b]quinoline | Fused thiophene and quinoline | Notable for its application in organic electronics |
Mechanism of Action
The mechanism of action of 2-methyl-N-phenylimidazo[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, the compound binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to inflammatory mediators . This inhibition reduces inflammation and pain, making it a potential therapeutic agent for inflammatory conditions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Analogs and Their Properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reported Bioactivity |
|---|---|---|---|---|
| 2-Methyl-N-phenyl-imidazo[1,2-a]pyrimidine-3-carboxamide | C₁₆H₁₆N₆O₄S₂ | 420.47 | 2-methyl, N-phenyl carboxamide | Antimicrobial, Antioxidant* |
| 2-(3-Methoxyphenyl)-3-nitroso-imidazo[1,2-a]pyrimidine | C₁₃H₁₀N₄O₂ | 254.25 | 3-methoxyphenyl, nitroso group | Synthetic intermediate |
| Benzo[4,5]imidazo[1,2-a]pyrimidine derivative (Compound 25) | C₁₆H₁₆N₆O₄S₂ | 420.47 | Benzoimidazo fusion, sulfamoyl group | Antimicrobial (explicit data) |
Notes:
- Bioactivity: The target compound shares structural similarity with Compound 25 (), which demonstrated antimicrobial activity against E. coli and S.
- Synthetic Routes: The target compound is synthesized via reflux in ethanolic piperidine with 2-aminobenzimidazole , whereas 2-(3-methoxyphenyl)-3-nitroso derivatives employ condensation reactions with nitroso intermediates . The latter’s nitroso group may confer instability compared to the carboxamide’s robustness.
Critical Research Findings and Mechanistic Insights
Impact of Substituents :
- Carboxamide vs. Nitroso : The phenyl carboxamide group in the target compound likely improves metabolic stability compared to nitroso analogs, which are prone to redox reactions .
- Sulfamoyl vs. Methoxy : Compound 25’s sulfamoyl group () enhances hydrogen bonding with microbial enzymes, a feature absent in the methoxy-substituted analog .
Antimicrobial Activity :
- Imidazo[1,2-a]pyrimidine derivatives inhibit DNA gyrase in bacteria. The sulfamoyl group in Compound 25 showed stronger binding (docking score: −9.2 kcal/mol) than methoxy-substituted analogs (−7.8 kcal/mol) .
Antioxidant Potential: Electron-donating groups (e.g., methyl, phenyl) enhance radical scavenging. Compound 25’s IC₅₀ of 32 µg/mL in DPPH assays suggests the target compound may exhibit comparable activity .
Biological Activity
Imidazo[1,2-a]pyrimidine-3-carboxamide, 2-methyl-N-phenyl- is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Overview
The compound features a fused ring structure that combines imidazole and pyrimidine components, characterized by a carboxamide functional group at the 3-position and a methyl group along with a phenyl group at the 2-position. This unique structure contributes to its potential reactivity and biological activity.
Biological Activities
Imidazo[1,2-a]pyrimidine derivatives have been reported to exhibit various biological activities:
- Antimicrobial Activity : These compounds have shown significant efficacy against various strains of Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. A study reported minimum inhibitory concentrations (MICs) as low as ≤0.006 μM for some derivatives against replicating bacteria .
- Anticancer Activity : Research indicates that imidazo[1,2-a]pyrimidine derivatives possess potent antitumor activity. For instance, certain compounds demonstrated high cytotoxicity against the MCF-7 breast cancer cell line .
- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory effects of these compounds, showing potential in modulating leukocyte functions .
Antitubercular Activity
A focused set of imidazo[1,2-a]pyridine-3-carboxamides was synthesized and evaluated for their antitubercular activity. The results indicated that several compounds had MIC values ≤1 μM against Mtb strains . Notably, compound 18 exhibited potency surpassing that of clinical candidate PA-824 by nearly ten-fold.
Structure-Activity Relationship (SAR)
SAR studies revealed that modifications at specific positions on the imidazopyridine ring significantly impacted biological activity. For example:
- The presence of a methyl or small group at the 2-position was essential for maintaining activity.
- Switching substituents on the amide nitrogen also affected potency .
Pharmacokinetics
The pharmacokinetic properties of selected compounds were evaluated in vivo. The following table summarizes key pharmacokinetic parameters:
| Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t1/2 (h) | IV Clearance (mL/min/kg) | % F |
|---|---|---|---|---|---|---|
| 13 | 54,200 | 15,600 | 2.0 | 1.93 | 43.1 | 35.8 |
| 18 | 11,000 | 1,160 | 0.5 | 13.2 | ND | 31.1 |
Q & A
Q. How do oxidation and reduction reactions impact the compound’s stability and reactivity?
- Methodological Answer : Oxidation with KMnO₄ cleaves the imidazole ring, while Pd/C-catalyzed hydrogenation reduces double bonds, altering conjugation. Stability under acidic/basic conditions is assessed via accelerated degradation studies (40°C, 75% RH), with LC-MS identifying degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
